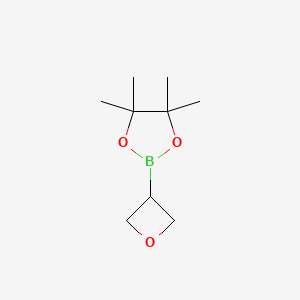

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBABXQQSDMILIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396215-84-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane CAS number

An In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1396215-84-1), a pivotal building block in modern medicinal chemistry. We will explore its strategic importance, stemming from the unique combination of a stable pinacol boronate ester and a medicinally relevant oxetane moiety. This document delves into the compound's physicochemical properties, outlines a robust synthesis methodology with mechanistic insights, and provides a detailed protocol for its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecules with improved pharmacological profiles.

The Strategic Value of the Oxetane Moiety in Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that can favorably modulate the properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[1] Its significance lies in its role as a "nonclassical isostere," where it can replace more common groups like gem-dimethyl or carbonyl functionalities.[2] This substitution is not merely structural; the inherent strain and polarity of the oxetane ring can profoundly and beneficially impact a molecule's physicochemical properties.[1]

Key advantages of incorporating an oxetane motif include:

-

Improved Aqueous Solubility: The oxygen atom acts as a strong hydrogen bond acceptor, often leading to a significant increase in solubility—a critical factor for bioavailability.[2]

-

Enhanced Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional alkyl groups.[1]

-

Modulation of Lipophilicity: It can reduce a compound's lipophilicity, helping to navigate the complex "rule-of-five" space in drug design.

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional vector, guiding how a ligand exits the binding pocket of a target protein.

To efficiently introduce this valuable motif, chemists rely on robust carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is arguably the most widely practiced of these methods, prized for the stability, low toxicity, and commercial availability of its organoboron reagents.[3][4] this compound perfectly bridges these two worlds. It provides the stable and highly reactive pinacol boronate ester functionality required for efficient Suzuki coupling while delivering the prized oxetane scaffold, making it an indispensable tool for modern drug discovery programs.[5]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable performance in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1396215-84-1 | [6][7] |

| Molecular Formula | C₉H₁₇BO₃ | [6][7] |

| Molecular Weight | 184.04 g/mol | [7] |

| Appearance | Solid or colorless liquid | [6] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol); poorly soluble in water. | [6] |

| InChI Key | LBABXQQSDMILIX-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization: The structure can be unequivocally confirmed through standard spectroscopic techniques.[8]

-

¹H NMR: The spectrum is expected to show a characteristic singlet around 1.2-1.3 ppm for the twelve equivalent protons of the four methyl groups on the pinacol ring. The oxetane protons will appear as multiplets in the 4.5-5.0 ppm region, with the methine proton attached to the boron-bearing carbon appearing further downfield.

-

¹³C NMR: Key signals include the quaternary carbons of the pinacol group around 83-84 ppm and the carbons of the oxetane ring. The carbon attached directly to boron may show weak or broadened signals due to quadrupolar relaxation.

-

¹¹B NMR: A single resonance is expected in the range typical for tricoordinate boronate esters (δ 20-30 ppm).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass can be readily identified.

Synthesis Methodology: A Mechanistic Perspective

The synthesis of secondary alkyl boronate esters like this one is most reliably achieved through the palladium-catalyzed Miyaura borylation reaction. This method offers high functional group tolerance and proceeds under relatively mild conditions. The most logical precursor is an electrophile at the 3-position of the oxetane ring, such as 3-bromooxetane or oxetan-3-yl triflate.

The reaction involves the cross-coupling of this electrophile with bis(pinacolato)diboron (B₂pin₂), a stable and commercially available source of the pinacol boronate moiety.

Detailed Experimental Protocol (Representative)

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(pinacolato)diboron (1.2 equiv.), potassium acetate (KOAc, 3.0 equiv.), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or DMSO). Stir the resulting suspension for 5-10 minutes. Add the oxetan-3-yl electrophile (e.g., 3-bromooxetane, 1.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with a solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction with alkyl electrophiles.

-

Base: A weak base like potassium acetate (KOAc) is crucial. Its role is to activate the diboron reagent and facilitate the transmetalation step within the catalytic cycle. Stronger bases could promote unwanted side reactions with the electrophile or the product.

-

Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are used to solubilize the reactants and facilitate the reaction, which often involves polar intermediates.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is to install the oxetane-3-yl group onto aromatic or heteroaromatic systems via the Suzuki-Miyaura reaction.[9] This reaction is foundational to modern drug synthesis, enabling the construction of biaryl and aryl-heteroaryl linkages with exceptional reliability.[3][4]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (oxetanyl) is transferred from boron to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be self-validating, meaning the conditions are chosen to maximize the probability of success with a wide range of aryl or heteroaryl halides.

-

Setup: In a vial, combine the aryl/heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst system. A highly effective system for this type of coupling is a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand such as SPhos or XPhos (2-4 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Seal the vial and heat the reaction to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired oxetane-substituted arene.

The use of 1.5 equivalents of the boronic ester ensures that the halide is fully consumed, even if a small amount of the boronic ester degrades via protodeboronation. The choice of a modern, bulky phosphine ligand (SPhos/XPhos) accelerates the rate-limiting reductive elimination step, leading to cleaner reactions and higher yields.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to readily access novel chemical space. By combining the proven stability and reactivity of a pinacol boronate ester with the highly desirable physicochemical properties imparted by the oxetane ring, this building block streamlines the synthesis of complex, next-generation therapeutic candidates. Its reliable performance in the robust Suzuki-Miyaura coupling reaction ensures its place as a staple in the modern synthetic chemist's toolbox.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Space Exploration of Oxetanes [mdpi.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. This compound | C9H17BO3 | CID 84223807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(1396215-84-1) 1H NMR spectrum [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Introduction: A Convergence of Strained Ring Chemistry and Cross-Coupling Utility

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

This compound is a pivotal reagent in modern synthetic and medicinal chemistry. It uniquely combines the versatile reactivity of a boronic acid pinacol ester with the desirable physicochemical properties of an oxetane ring. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a valuable bioisostere.[1][2] It can replace gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this building block for the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Properties

The compound is a stable, often solid, organic reagent that serves as the pinacol ester of oxetane-3-boronic acid.[4][5] Its stability is significantly greater than the corresponding boronic acid, making it ideal for storage and use in a wide array of chemical transformations.

Physical and Chemical Data

A summary of the key identifiers and properties of this reagent is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1396215-84-1 | PubChem[4] |

| Molecular Formula | C₉H₁₇BO₃ | PubChem[4] |

| Molecular Weight | 184.04 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water. | ChemBK[6] |

| InChI Key | LBABXQQSDMILIX-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC1(C)OB(C2COC2)OC1(C)C | Sigma-Aldrich[5] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While a specific spectrum is not publicly available, the expected resonances can be predicted based on established principles and data from analogous structures.[7][8]

-

¹H NMR: The spectrum would be characterized by a singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety, typically appearing around δ 1.2-1.4 ppm. The protons on the oxetane ring would present as a more complex series of multiplets in the δ 3.5-5.0 ppm region, with the methine proton adjacent to the boron atom appearing as the most distinct signal.

-

¹³C NMR: Key resonances would include the methyl carbons of the pinacol group around δ 24-25 ppm and the quaternary carbons of the dioxaborolane ring near δ 84-86 ppm. The carbons of the oxetane ring would appear in the δ 60-80 ppm range. The carbon atom directly bonded to the boron is often broadened and may not be observed due to quadrupolar relaxation effects.[7]

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 25-35 ppm, which is characteristic of tetracoordinate boronic esters.[7]

Synthesis of Oxetanyl Pinacol Boronate

The synthesis of C(sp³)-linked boronic esters like this compound typically involves the borylation of an appropriate organometallic precursor or the metal-catalyzed C-H borylation of the parent heterocycle. A common and reliable laboratory-scale approach involves the reaction of a Grignard reagent derived from 3-bromooxetane with a borate ester, followed by esterification with pinacol.

Representative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 3-bromooxetane.

Caption: A plausible two-step synthesis of the target boronic ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar transformations.[7]

PART A: Formation of the Borate Intermediate

-

Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

-

Grignard Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF. The reaction is initiated gently with heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -65 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Causality Insight: The low temperature is critical to prevent side reactions, such as the addition of multiple Grignard reagents to the borate ester. Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by water.

-

PART B: Esterification and Isolation

-

Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 1 M HCl.

-

Esterification: Pinacol (1.2 equivalents) is added, and the mixture is stirred vigorously for 1-2 hours.

-

Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding boronic acid, which immediately reacts with pinacol in a rapid and reversible esterification. Driving the equilibrium towards the stable pinacol ester is often achieved by removing water.

-

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the final product.

Reactivity and Key Applications

The synthetic utility of this reagent stems from the predictable reactivity of its boronic ester functionality, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The oxetane ring is generally stable under these conditions, allowing for its seamless incorporation into a variety of molecular scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, connecting the sp³-hybridized carbon of the oxetane ring to an sp²- or sp³-hybridized carbon of an organic halide or triflate.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the oxetanyl boronate with an aryl bromide.[11][12]

-

Reaction Setup: To a microwave vial or Schlenk tube are added the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), a suitable base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), and a palladium catalyst system.

-

Catalyst Choice Insight: A common system is Pd₂(dba)₃ (1-5 mol%) combined with a phosphine ligand like XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

-

Solvent Addition: The vessel is sealed and purged with an inert gas. Degassed solvents, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF, are added via syringe.

-

Causality Insight: Degassing the solvent by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles, is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can often accelerate the transmetalation step.

-

-

Reaction: The mixture is heated with stirring. Temperatures can range from 80 °C to 120 °C, and the reaction can be conducted using conventional heating or in a microwave reactor for accelerated reaction times.[11] Reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford the desired oxetane-substituted product.

Role in Medicinal Chemistry and Drug Discovery

The oxetane motif is a "magic fragment" in modern drug design.[2] Its incorporation can favorably modulate a compound's properties:

-

Improved Solubility: The polar ether functionality enhances aqueous solubility compared to a non-polar gem-dimethyl group.[3]

-

Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g., CYP450 oxidation) than other functional groups they might replace.[13][14]

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can help orient a molecule within a protein binding site, directing the rest of the scaffold towards a more solvent-exposed region.

This specific reagent provides a direct and efficient route to install the 3-oxetanyl group, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, general precautions for handling organoboron compounds should be observed. Related compounds are known to cause skin, eye, and respiratory irritation.[15]

-

Handling: Always handle this reagent in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.

-

SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound stands as a premier building block for the modern synthetic chemist. Its robust nature, combined with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, provides a powerful tool for introducing the highly sought-after oxetane moiety. As the demand for sp³-rich, polar, and metabolically stable scaffolds continues to grow in drug discovery, the importance and application of this versatile reagent are set to expand even further.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H17BO3 | CID 84223807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. is.muni.cz [is.muni.cz]

- 10. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | C10H19BO3 | CID 11148297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel building block, 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹¹B NMR spectra, underpinned by field-proven insights and established theoretical principles. We will explore the causality behind spectral features, present detailed experimental protocols for data acquisition, and offer a self-validating framework for the structural elucidation of this increasingly important oxetane-containing boronate ester.

Introduction: The Emergence of Oxetane-Substituted Boronates in Medicinal Chemistry

The confluence of oxetane and boronate ester functionalities in a single molecular scaffold has generated significant interest within the medicinal chemistry community. Oxetanes, as small, polar, non-planar motifs, are increasingly utilized as bioisosteres for carbonyl groups and gem-dimethyl functionalities, often conferring improved aqueous solubility, metabolic stability, and lipophilicity profiles to drug candidates.[1][2] Boronate esters, particularly the pinacol derivatives, are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3]

The compound this compound (CAS 1396215-84-1) represents a unique amalgamation of these two privileged moieties.[4] Its structure offers a valuable tool for the introduction of the 3-oxetanyl group into a wide array of molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in synthetic campaigns and for the unambiguous characterization of its downstream products. This guide aims to provide that critical understanding through a detailed exploration of its NMR data.

Molecular Structure and NMR-Active Nuclei

The structural features of this compound dictate its NMR spectral characteristics. The key NMR-active nuclei are ¹H, ¹³C, and ¹¹B.

Diagram: Molecular Structure and Numbering Scheme

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane-Containing Boronic Esters

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has become a important tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane motif has garnered significant attention for its ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. When coupled with the versatile reactivity of boronic esters, particularly the pinacol-protected variants, we arrive at a class of building blocks with immense potential for the synthesis of novel therapeutics. 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a prime example of such a reagent, offering a unique combination of a polar, three-dimensional oxetane core with the robust and versatile reactivity of a boronic ester. This guide provides a comprehensive overview of the safety, handling, and reactivity considerations for this compound, tailored for professionals engaged in its use in a research and development setting.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical identity of a reagent.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| Synonyms | Oxetane-3-boronic acid pinacol ester | --INVALID-LINK--[1] |

| CAS Number | 1396215-84-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₇BO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 184.04 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to white to yellow liquid or semi-solid or solid | --INVALID-LINK-- |

| Boiling Point | 208.4 ± 33.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; hardly soluble in water. | --INVALID-LINK--[2] |

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the cornerstone of risk assessment and the implementation of appropriate safety measures. Based on aggregated GHS data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

First-Aid Measures: A Step-by-Step Emergency Response Protocol

In the event of an exposure, a rapid and informed response is critical. The following protocols are based on available safety data for this compound and similar boronic esters.

General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with the safety data sheet.

Protocol 1: Inhalation Exposure

-

Immediate Action: Remove the individual from the contaminated area to fresh air.[1]

-

Positioning: Keep the person at rest in a position comfortable for breathing.

-

Breathing Difficulties: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Crucially, do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.

-

Medical Attention: Seek immediate medical attention.

Protocol 2: Skin Contact

-

Immediate Action: Immediately flush the skin and hair with running water (and soap if available).[1]

-

Decontamination: Remove all contaminated clothing and shoes while continuing to flush with water for at least 15 minutes.

-

Medical Attention: Seek medical attention if irritation develops or persists.[1]

Protocol 3: Eye Contact

-

Immediate Action: Immediately wash out the eyes with fresh running water for at least 15 minutes.[1]

-

Eyelid Manipulation: Ensure complete irrigation by keeping the eyelids apart and away from the eye, occasionally lifting the upper and lower lids.[1]

-

Contact Lenses: Removal of contact lenses should only be undertaken by skilled personnel.[1]

-

Medical Attention: Seek immediate medical attention, especially if pain persists or recurs.[1]

Protocol 4: Ingestion

-

Immediate Action: Immediately give a glass of water.[1]

-

Vomiting: Do NOT induce vomiting.

-

Consciousness: Never give anything by mouth to an unconscious person.

-

Medical Attention: Contact a Poisons Information Centre or a doctor for advice.[1]

Fire-Fighting Measures: Preparedness and Response

While not considered a significant fire risk, containers of this compound may burn.[1]

-

Suitable Extinguishing Media: There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area.[1] This includes dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: May emit corrosive fumes upon combustion.[1]

-

Advice for Firefighters:

-

Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]

-

Wear self-contained breathing apparatus and protective gloves.[1]

-

Prevent spillage from entering drains or water courses.[1]

-

If safe to do so, remove containers from the path of the fire.[1]

-

Cool fire-exposed containers with a water spray from a protected location.[1]

-

Thoroughly decontaminate all firefighting equipment after use.[1]

-

Accidental Release Measures: Containment and Cleanup

A systematic approach to spill management is essential to prevent exposure and environmental contamination.

Workflow for Spill Response

Caption: Workflow for responding to an accidental release.

-

Minor Spills:

-

Clean up all spills immediately.[1]

-

Avoid breathing vapors and contact with skin and eyes.[1]

-

Control personal contact with the substance by using protective equipment.[1]

-

Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1]

-

Wipe up and place in a suitable, labeled container for waste disposal.[1]

-

-

Major Spills:

-

Clear the area of all personnel and move upwind.

-

Alert the appropriate emergency response team.

-

Wear a self-contained breathing apparatus and full protective clothing.

-

Prevent the spill from entering drains or waterways.

-

Handling and Storage: Ensuring Stability and Safety

The stability of boronic esters is a critical consideration in their handling and storage. Pinacol esters are generally more stable than their corresponding boronic acids; however, they are susceptible to hydrolysis.

-

Handling:

-

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid all personal contact, including inhalation.[3]

-

Wear appropriate personal protective equipment (see Section 7).

-

Avoid contact with moisture and incompatible materials.

-

When handling, do not eat, drink, or smoke.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

-

Wash hands thoroughly with soap and water after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For long-term storage, it is recommended to store in a freezer under -20°C, sealed in a dry environment.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is necessary to ensure the safety of laboratory personnel.

| Control Measure | Specification | Rationale |

| Engineering Controls | Work in a well-ventilated area, preferably a certified chemical fume hood. | To minimize inhalation exposure to vapors or aerosols. |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye contact, which can cause serious irritation. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact, which can cause irritation. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for large-scale operations or in situations with inadequate ventilation. | To prevent respiratory tract irritation from inhalation of vapors or aerosols. |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Pinacol boronic esters are known to be sensitive to hydrolysis, which can be catalyzed by both acid and base. The presence of water can lead to the formation of the corresponding boronic acid and pinacol.

-

Conditions to Avoid: Exposure to moisture, strong acids, and strong bases.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and boron oxides.

Toxicological Information: Understanding the Health Risks

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

Detailed ecotoxicological data for this compound is not available. However, based on its chemical properties, it is important to prevent its release into the environment. Boronic acids and their derivatives can have an impact on aquatic life, and their environmental fate is not well-characterized.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Waste from Residues/Unused Products: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.

Conclusion: A Commitment to Safe Science

This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features, however, necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this important reagent, paving the way for the discovery of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Stability and Storage of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a key building block in modern medicinal chemistry, offers a unique combination of a reactive boronate ester for cross-coupling reactions and a synthetically versatile oxetane motif. However, the inherent reactivity of this molecule also presents challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this valuable reagent, outlines best practices for its storage and handling, and offers detailed protocols for assessing its purity and ensuring its optimal performance in synthetic applications.

Introduction: The Dual Nature of a Valuable Reagent

The incorporation of small, strained ring systems like oxetanes into drug candidates has become an increasingly important strategy for modulating physicochemical properties such as solubility and metabolic stability. This compound serves as a critical bridge, enabling the introduction of the oxetane moiety into complex molecular architectures via robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction.

However, the utility of this reagent is intrinsically linked to its chemical integrity. The presence of both a Lewis acidic boron center and a strained ether ring necessitates a thorough understanding of its stability profile to ensure reproducible and high-yielding synthetic outcomes. This guide will delve into the critical aspects of stability, storage, and handling, providing the necessary insights for researchers to confidently utilize this powerful synthetic tool.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BO₃ | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water. | [2] |

The Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal degradation.

Hydrolytic Instability: The Primary Concern

The most significant degradation pathway for pinacol boronate esters is hydrolysis, which cleaves the B-O bonds of the dioxaborolane ring to form the corresponding boronic acid and pinacol.[3] This process is often accelerated in the presence of water or other protic solvents like alcohols.

References

An In-depth Technical Guide to the Synthesis of Oxetane-Containing Boronic Esters

Executive Summary

The incorporation of sp³-rich, polar motifs is a cornerstone of modern drug design, aimed at improving the physicochemical properties and novelty of new chemical entities. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural unit, prized for its ability to enhance aqueous solubility, metabolic stability, and serve as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] When combined with the synthetic versatility of the boronic ester—a key functional group for transition metal-catalyzed cross-coupling reactions—the resulting oxetane-containing boronic esters become powerful building blocks. This guide provides an in-depth technical overview of the primary synthetic routes to these compounds, practical advice on their purification and characterization, and insights into their application, designed for researchers and professionals in drug development and chemical synthesis.

The Strategic Value of Oxetane-Boronate Building Blocks

The Oxetane Motif in Medicinal Chemistry

The oxetane ring is more than just a small heterocycle; it is a strategic tool for modulating molecular properties. Its strained, polar nature allows it to act as an excellent hydrogen-bond acceptor.[1][4] Replacing a lipophilic gem-dimethyl group with an oxetane can profoundly increase aqueous solubility and reduce metabolic degradation rates.[5][6] This has led to its widespread adoption in medicinal chemistry programs to escape flatland, increase three-dimensionality, and secure intellectual property.[1][7]

The Boronic Ester: A Versatile Synthetic Handle

Boronic acids and their esters are mainstays of modern organic synthesis, most famously as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9] Pinacol esters, in particular, are favored due to their stability, ease of handling, and compatibility with a wide range of reaction conditions, allowing for the facile construction of C-C, C-N, and C-O bonds.[8][10]

Synergy: A Powerful Combination

The synthesis of molecules containing both an oxetane and a boronic ester creates a bifunctional building block of significant value. These reagents allow for the direct installation of the beneficial oxetane motif onto aryl or heteroaryl scaffolds via robust and predictable cross-coupling chemistry, streamlining the synthesis of novel drug candidates.

Core Synthetic Methodologies

The most reliable and widely used methods for synthesizing oxetane-containing boronic esters involve the transition metal-catalyzed borylation of a corresponding oxetane-containing halide or pseudohalide.

Palladium-Catalyzed Miyaura Borylation of Oxetane Halides

The Miyaura borylation is the preeminent method for converting aryl, heteroaryl, and alkyl halides into boronic esters.[8][11] This reaction is highly adaptable for the synthesis of oxetanylboronates from readily available halo-oxetanes.

The reaction proceeds via a well-established catalytic cycle. A palladium(0) complex undergoes oxidative addition into the oxetane-halide (C-X) bond. The resulting Pd(II) intermediate then undergoes transmetalation with an activated diboron species (e.g., B₂pin₂ activated by a base). The final step is reductive elimination, which releases the oxetane-boronic ester product and regenerates the active Pd(0) catalyst.[9]

Causality Behind Component Selection:

-

Catalyst: A catalyst like PdCl₂(dppf) is often chosen. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides thermal stability and promotes the high reaction rates necessary for efficient C-B bond formation.[11]

-

Base: A mild base such as potassium acetate (KOAc) is crucial. It activates the bis(pinacolato)diboron (B₂pin₂) reagent without being strongly nucleophilic, which prevents premature hydrolysis of the product or competing side reactions like Suzuki coupling.[8][9]

-

Solvent: Anhydrous, polar aprotic solvents like DMSO or dioxane are typically used to ensure solubility of the reagents and facilitate the ionic intermediates in the catalytic cycle.[11]

This protocol is a representative example adapted from established methodologies.[1][11]

Materials:

-

3-Iodooxetane

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), dried

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk flask, add 3-iodooxetane (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add PdCl₂(dppf) (0.03 eq) to the flask under the inert atmosphere.

-

Add anhydrous 1,4-dioxane via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or neutral alumina.

Copper-Catalyzed Borylation Strategies

As an alternative to palladium, copper catalysis has also been successfully employed for the borylation of heterocyclic halides.[1] This can be particularly useful for preparing trifluoroborate salts, which often exhibit enhanced stability and are crystalline, water-soluble solids.

This method, reported by Molander and co-workers, provides direct access to the trifluoroborate salt.[1]

Materials:

-

3-Iodooxetane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Copper(I) Iodide (CuI)

-

Xantphos (ligand)

-

Potassium Methoxide (KOMe)

-

Potassium Hydrogen Fluoride (KHF₂)

-

Anhydrous THF/Methanol solvent mixture

Procedure:

-

In an inert atmosphere glovebox, combine CuI (0.1 eq), Xantphos (0.1 eq), and KOMe (1.6 eq) in a vial.

-

Add anhydrous THF, followed by 3-iodooxetane (1.0 eq) and B₂pin₂ (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by opening to air and adding methanol.

-

Add an aqueous solution of KHF₂ (4.0 eq) and stir vigorously for 1 hour.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane to remove nonpolar impurities.

-

Cool the aqueous layer to 0 °C to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield potassium oxetan-3-yltrifluoroborate.

Purification and Characterization: A Practical Guide

The successful synthesis of oxetane-containing boronic esters relies on robust purification and unambiguous characterization.

Navigating Purification Challenges

-

Hydrolytic Instability: Boronic esters, particularly pinacol esters, can hydrolyze to the corresponding boronic acid on silica gel, especially with protic eluents (e.g., methanol). This can lead to streaking on TLC plates and poor recovery.

-

Oxetane Ring Stability: While generally stable, the strained oxetane ring can be sensitive to strongly acidic conditions, which may be present on untreated silica gel.[12] 3,3-disubstituted oxetanes exhibit greater stability.[12][13]

-

Silica Gel Chromatography: This is the most common method. Use of a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended. If necessary, the silica gel can be pre-treated by washing with a solution of triethylamine in the eluent to neutralize acidic sites.[14]

-

Neutral Alumina Chromatography: For particularly sensitive compounds, neutral alumina is an excellent alternative to silica gel as it lacks acidic protons.[14]

-

Preparative HPLC: For high-purity samples required for biological testing, reverse-phase preparative HPLC can be used, although care must be taken to quickly remove aqueous solvents to prevent hydrolysis.

Spectroscopic Verification

Unambiguous characterization is essential to confirm the structure and purity of the target compound.

-

¹H NMR: Expect to see characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm for the CH₂-O protons. The pinacol ester will show a sharp singlet integrating to 12 protons around 1.2-1.3 ppm.

-

¹³C NMR: The carbons of the oxetane ring will appear around 70-80 ppm (for C-O) and 30-40 ppm (for C-C). The quaternary carbons of the pinacol group appear near 83 ppm, and the methyl carbons around 25 ppm.

-

¹¹B NMR: This is the most diagnostic technique for confirming the formation of the boronic ester. A tricoordinate boron in a pinacol ester typically gives a broad singlet in the range of δ +20 to +35 ppm.[15][16] This distinguishes it from the tetracoordinate boronate anion or boronic acid.

| Data Type | Typical Chemical Shift / Signal | Assignment |

| ¹H NMR | ~ 4.7 ppm (multiplet, 4H) | Oxetane CH₂ protons |

| ~ 3.5 ppm (multiplet, 1H) | Oxetane CH-B proton | |

| ~ 1.25 ppm (singlet, 12H) | Pinacol methyl protons | |

| ¹³C NMR | ~ 83.5 ppm | Pinacol quaternary carbons |

| ~ 75 ppm | Oxetane CH₂ carbons | |

| ~ 24.8 ppm | Pinacol methyl carbons | |

| ¹¹B NMR | ~ 31 ppm (broad singlet) | Tricoordinate Boron (Bpin) |

Handling, Stability, and Downstream Applications

Storage and Stability Considerations

To ensure longevity and reactivity, oxetane-containing boronic esters should be stored in a cool, dry place under an inert atmosphere. A desiccator or glovebox is ideal. Exposure to atmospheric moisture can lead to slow hydrolysis to the boronic acid, which may affect performance in subsequent reactions.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of these building blocks is their use in Suzuki-Miyaura cross-coupling to introduce the oxetane motif into complex molecules. The reaction couples the oxetane boronic ester with an aryl or heteroaryl halide/triflate.

This powerful transformation allows for the late-stage introduction of the oxetane group, providing a rapid route to novel analogues with potentially improved drug-like properties.

Conclusion

Oxetane-containing boronic esters are high-value, versatile building blocks that bridge the gap between desirable physicochemical properties and synthetic accessibility. The palladium-catalyzed Miyaura borylation of halo-oxetanes stands as the most robust and reliable method for their synthesis. By understanding the mechanistic principles, adhering to rigorous experimental protocols for synthesis and purification, and using precise analytical techniques for characterization, researchers can confidently produce and utilize these reagents. The continued development and application of these building blocks will undoubtedly accelerate the discovery of new therapeutics with superior pharmacological profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Oxetane Moiety: A Modern Tool for Optimizing Drug-Like Properties

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Strained Ring in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular motifs that can confer advantageous properties upon drug candidates. The journey from a promising hit to a viable drug is often fraught with challenges related to suboptimal physicochemical and pharmacokinetic profiles. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable tool in the drug discoverer's arsenal.[1][2][3] This guide provides a comprehensive overview of the strategic application of oxetane moieties, detailing their synthesis, impact on drug-like properties, and role as versatile bioisosteres.

Once considered a synthetic curiosity due to its inherent ring strain (approximately 106 kJ/mol), the oxetane is now recognized for its unique combination of properties: it is a small, polar, and three-dimensional motif.[2][4] These characteristics allow it to address several common liabilities in drug candidates, including poor solubility, metabolic instability, and undesirable basicity of nearby functional groups.[1][5] This guide will delve into the causality behind these improvements, providing a framework for the rational incorporation of oxetanes in drug design campaigns.

The Strategic Value of Oxetanes in Drug Design

The decision to incorporate an oxetane into a molecule is driven by the desire to modulate its properties in a predictable and beneficial manner. The oxetane's influence stems from its distinct structural and electronic features.

Physicochemical Property Modulation

The introduction of an oxetane can lead to profound and often simultaneous improvements in several key physicochemical parameters.[2]

-

Solubility and Lipophilicity: A frequent hurdle in drug development is the poor aqueous solubility of lead compounds. The polar nature of the oxetane's ether oxygen can significantly enhance solubility. Replacing a non-polar group, such as a gem-dimethyl group, with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7] This is achieved without a significant penalty in lipophilicity (LogD), a critical parameter for membrane permeability.[2] In some cases, the incorporation of an oxetane can even lead to a reduction in lipophilicity.[1]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities.[8] It can serve as a metabolically stable replacement for vulnerable groups like gem-dimethyl, carbonyl, and morpholine moieties.[4][8] By blocking or shielding metabolically labile sites, the oxetane moiety can prolong the half-life of a drug candidate.[8] The 3,3-disubstituted substitution pattern is generally considered the most stable.[2][9]

-

Basicity Attenuation: The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the pKa of adjacent basic amines.[2][5] This effect is most pronounced when the oxetane is alpha to the amine (a reduction of ~2.7 pKa units), but it is also significant at the beta (~1.9 units) and gamma (~0.7 units) positions.[2] This modulation of basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, and for optimizing pharmacokinetic profiles.[5][10]

Bioisosteric Replacement: A Modern Approach

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's biological activity and/or physicochemical profile, is a cornerstone of medicinal chemistry. The oxetane has proven to be a highly effective bioisostere for several common motifs.[2][9]

-

gem-Dimethyl Group: The gem-dimethyl group is often introduced to block metabolic oxidation of a methylene group. However, this typically increases lipophilicity, which can be detrimental.[1] The oxetane ring has a similar steric footprint to the gem-dimethyl group but is significantly more polar.[1][4] This allows for the retention of metabolic stability while improving solubility and reducing lipophilicity.[1]

-

Carbonyl Group: The oxetane can also serve as a bioisostere for the carbonyl group in ketones, esters, and amides.[2][11] It shares a similar dipole moment and hydrogen bonding acceptor capability but is generally more metabolically stable and less prone to nucleophilic attack.[2][4]

-

Morpholine Group: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as excellent replacements for the commonly used morpholine ring.[6][7] They can offer superior solubilizing ability while maintaining or improving other properties.[6]

Figure 1: Bioisosteric replacement strategies involving oxetane moieties.

Synthesis of Oxetane-Containing Molecules

The increasing utility of oxetanes in medicinal chemistry has spurred the development of robust and versatile synthetic methodologies. While the inherent ring strain can present challenges, a number of reliable strategies are now available.[12]

Key Synthetic Approaches

Several general strategies are employed for the synthesis of oxetanes, with the choice of method depending on the desired substitution pattern and the overall synthetic route.[12][13]

-

Intramolecular Cyclization (Williamson Ether Synthesis): This is a classical and widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The reaction is typically promoted by a base.[1]

-

The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct synthesis of oxetanes.[12][14][15][16] The reaction proceeds via an excited state of the carbonyl compound and can provide access to a wide range of substituted oxetanes.[14] Recent advances have enabled this reaction to be carried out using visible light, improving its safety and scalability.[17]

-

Ring Expansion of Epoxides: The reaction of epoxides with sulfonium or sulfoxonium ylides can lead to the formation of oxetanes through a ring-expansion process.[13]

-

From Diols: 3,3-Disubstituted oxetanes can be synthesized from 2,2-disubstituted 1,3-propanediols through a two-step process involving the formation of a cyclic carbonate followed by nucleophilic attack and intramolecular cyclization.[1]

Representative Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane from a Diol

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.

Step 1: Synthesis of the Cyclic Carbonate

-

To a solution of the 2,2-disubstituted-1,3-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., pyridine, 2.2 eq.).

-

Slowly add a solution of triphosgene (0.4 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the cyclic carbonate.

Step 2: Synthesis of the Oxetane

-

To a solution of the cyclic carbonate (1.0 eq.) in a suitable solvent (e.g., methanol), add a strong base (e.g., sodium methoxide, 1.1 eq.).

-

Heat the reaction mixture to reflux and stir until completion (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the desired 3,3-disubstituted oxetane.

Self-Validation: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). The disappearance of the diol starting material and the appearance of the characteristic signals for the cyclic carbonate and subsequently the oxetane in the NMR spectra will validate the success of each step.

Figure 2: General workflow for the synthesis of a 3,3-disubstituted oxetane.

Impact on Pharmacokinetic Properties: A Data-Driven Perspective

The theoretical benefits of incorporating an oxetane moiety are substantiated by a growing body of experimental data. Comparative studies consistently demonstrate the positive impact of oxetanes on key pharmacokinetic parameters.

Comparative Metabolic Stability

In vitro microsomal stability assays are a standard method for assessing the metabolic lability of a compound. The following table summarizes representative data comparing the intrinsic clearance (CLint) of oxetane-containing compounds with their non-oxetane analogues. A lower CLint value indicates greater metabolic stability.[8]

| Parent Compound | Analogue | CLint (µL/min/mg protein) - Parent | CLint (µL/min/mg protein) - Analogue | Fold Improvement |

| gem-Dimethyl Analogue | 3,3-Dimethyloxetane Analogue | 150 | 30 | 5 |

| Carbonyl Analogue | Oxetane Analogue | 220 | 45 | 4.9 |

| Morpholine Analogue | Spiro-oxetane Analogue | 95 | 25 | 3.8 |

This table presents illustrative data and the actual improvement is context-dependent.

Case Study: A Potent Kinase Inhibitor

In the development of a series of kinase inhibitors, a lead compound containing a gem-dimethyl group exhibited potent activity but suffered from poor solubility and rapid metabolic clearance. Replacement of the gem-dimethyl group with a 3,3-dimethyloxetane moiety resulted in a remarkable improvement in the overall profile of the compound.

| Parameter | gem-Dimethyl Analogue | 3,3-Dimethyloxetane Analogue |

| Kinase IC₅₀ (nM) | 10 | 12 |

| Aqueous Solubility (µg/mL) | <1 | 55 |

| HLM CLint (µL/min/mg) | 180 | 25 |

| Oral Bioavailability (%) | 5 | 45 |

HLM: Human Liver Microsomes

This case study highlights the transformative potential of the oxetane moiety in addressing multiple liabilities simultaneously, ultimately leading to a more drug-like candidate.

Future Directions and Conclusion

The oxetane has firmly established itself as a valuable motif in modern medicinal chemistry.[2][9] Its ability to favorably modulate a range of physicochemical and pharmacokinetic properties has led to its incorporation into numerous clinical candidates.[2][18] As our understanding of the synthesis and structure-activity relationships of oxetane-containing compounds continues to grow, we can expect to see even more sophisticated applications of this versatile four-membered ring.

Future research will likely focus on the development of novel and more efficient synthetic methods for accessing a wider diversity of oxetane building blocks.[19] Furthermore, a deeper exploration of the conformational effects of oxetanes and their impact on target binding will enable a more rational and predictive approach to their use in drug design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 14. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]

- 15. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 16. Paterno-Buechi Reaction [organic-chemistry.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Foreword: The Rising Prominence of Oxetane-Containing Boronate Esters in Drug Discovery

For the discerning researcher in drug development, the architectural nuances of a molecule are paramount. The incorporation of strained ring systems, such as oxetanes, has emerged as a powerful strategy to modulate physicochemical properties, including solubility and metabolic stability. When coupled with the synthetic versatility of boronate esters, specifically the pinacol ester, we unlock a class of building blocks with immense potential. This guide provides a comprehensive technical overview of the physical properties of a key exemplar: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. Beyond a mere compilation of data, this document serves as a practical manual, elucidating the experimental rationale and methodologies required for its thorough characterization. This self-validating approach ensures that researchers can confidently integrate this valuable reagent into their synthetic workflows.

Core Molecular Attributes

This compound, also known by its synonym Oxetane-3-boronic Acid Pinacol Ester, is a heterocyclic organic compound that has garnered interest in medicinal chemistry.[] Its structure marries the robust and synthetically versatile pinacol boronate ester with a strained four-membered oxetane ring.

| Property | Value | Source |

| CAS Number | 1396215-84-1 | [2] |

| Molecular Formula | C₉H₁₇BO₃ | [3] |

| Molecular Weight | 184.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Below is a diagram illustrating the logical relationship between the constituent parts of the molecule and its overall identity.

Caption: Molecular composition of the target compound.

Physicochemical Properties: Experimental Data and Predictive Insights

A precise understanding of a compound's physical state, melting point, boiling point, and solubility is fundamental to its handling, storage, and application in synthesis. For this compound, a combination of experimental observations and predictive data is currently available.

| Property | Value | Notes | Source |

| Physical State | Solid, semi-solid, or colorless liquid | The physical state can vary depending on purity and ambient temperature. | [4][5] |

| Melting Point | Not experimentally determined | A sharp melting point is indicative of high purity. | - |

| Boiling Point | 208.4 ± 33.0 °C (Predicted) | Predicted value; experimental determination under vacuum is recommended to prevent decomposition. | [2] |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | Predicted value. | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); sparingly soluble in water. | The oxetane moiety generally enhances aqueous solubility compared to purely hydrocarbon analogues. | [5] |

Rationale for Experimental Determination

While predictive algorithms provide useful estimations, experimental verification of these properties is critical for GMP (Good Manufacturing Practice) and ensuring reproducibility in research. The variability in the reported physical state underscores the importance of empirical characterization.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid provides a sharp, discernible indication of its purity. A broad melting range typically suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a high-boiling point oil can be used.[6]

-

Heating Rate: A rapid initial heating can be employed to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Caption: Workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity of the molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Expected Resonances: The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane ring, the methine proton adjacent to the boron atom, and the methyl groups of the pinacol moiety. The integration of these signals should correspond to the number of protons in each environment.

-

Reference Data: Commercial suppliers indicate the availability of ¹H NMR spectra for this compound.[7]

3.1.2. ¹³C NMR Spectroscopy

-

Expected Resonances: The ¹³C NMR spectrum will provide information on the carbon framework, with characteristic shifts for the carbons of the oxetane ring, the carbon attached to the boron (which may be broadened due to quadrupolar relaxation), and the carbons of the pinacol group.[8]

3.1.3. ¹¹B NMR Spectroscopy

-

Significance: ¹¹B NMR is particularly useful for characterizing organoboron compounds. The chemical shift provides insight into the coordination state of the boron atom. For a tricoordinate boronate ester, a signal in the range of δ 20-30 ppm is typically observed.[8]

-

Experimental Consideration: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals are often broad.

3.1.4. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹³C and ¹¹B, a greater number of scans may be required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

-

Expected Ionization: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 184.04.

-

Fragmentation: Common fragmentation patterns for pinacol boronate esters may involve the loss of the oxetane moiety or fragments from the pinacol group.

3.2.1. Experimental Protocol for GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation from any impurities.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and the mass-to-charge ratio of the resulting ions is measured.

Crystallographic Data

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for this compound. Should a crystalline form of sufficient quality be obtained, X-ray crystallography would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Stability, Handling, and Storage

As a senior application scientist, it is imperative to emphasize the importance of proper handling and storage to maintain the integrity of this reagent.

-